molecular formula C12H8ClN7O3S B12601296 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide CAS No. 918161-77-0

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide

Cat. No.: B12601296
CAS No.: 918161-77-0
M. Wt: 365.76 g/mol
InChI Key: GNOZIAJSPUDTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group, a chloro substituent, and diazido functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenol derivative, followed by sulfonation and subsequent azidation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the azido groups, converting them into amines.

    Substitution: The chloro and azido groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide exhibit antibacterial properties. For instance, sulfonamide derivatives have been widely studied for their effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial folate synthesis, crucial for DNA replication and cell division.

Antitumor Properties
There is growing interest in the antitumor effects of azido-containing compounds. Studies have shown that azido derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of autophagy pathways. For example, related compounds have demonstrated cytotoxic effects on lung adenocarcinoma A549 cells, suggesting a potential pathway for developing new anticancer agents .

Materials Science

Polymer Chemistry
this compound can serve as a precursor for synthesizing functional polymers. Its azido group allows for click chemistry applications, facilitating the formation of polymer networks with tailored properties. Such polymers can be utilized in creating advanced materials with specific mechanical and thermal characteristics.

Photoresponsive Materials
The incorporation of azide groups into polymer matrices has been explored for developing photoresponsive materials. Upon exposure to UV light, azides can undergo thermal decomposition to generate reactive species that can further react with other functional groups or crosslink the polymer matrix, leading to changes in physical properties.

Analytical Chemistry

Labeling and Detection
The unique chemical structure of this compound makes it suitable for use as a labeling agent in various analytical techniques. Its ability to form stable complexes with metal ions can be exploited in detecting specific analytes through spectroscopic methods.

Fluorescent Probes
Research has also indicated that derivatives of this compound can be modified to act as fluorescent probes for biological imaging. The azido group can facilitate conjugation with fluorophores, enabling visualization of cellular processes or tracking biomolecules in vivo.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Demonstrated effectiveness against bacterial strains
Antitumor Properties Induced apoptosis in cancer cells
Polymer Chemistry-Potential precursor for functional polymers
Photoresponsive Materials-Effective in creating photoresponsive polymers
Analytical Chemistry-Suitable as a labeling agent and fluorescent probe

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The azido groups can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and azido-containing compounds.

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    Azidobenzene: Contains azido groups but lacks the sulfonamide functionality.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo click chemistry reactions and form stable linkages makes it particularly valuable in research and industrial applications .

Biological Activity

4-Chloro-N-(3,5-diazido-4-hydroxyphenyl)benzene-1-sulfonamide is a sulfonamide compound with potential biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H9ClN6O3S
  • Molecular Weight : 348.75 g/mol
  • CAS Number : [Not available in search results]

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of sulfonamides, including 4-chloro derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For example:

  • In vitro studies demonstrated that derivatives of sulfonamides exhibit antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
  • A study highlighted that compounds similar to this compound showed effective inhibition profiles against carbonic anhydrase isoenzymes, which are implicated in various diseases including cancer .
Pathogen Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansNotable antifungal activity

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Research indicates:

  • The compound exhibits selective cytotoxicity against certain tumor cells, making it a candidate for further development as an anticancer agent. In one study, related compounds demonstrated tumor selectivity with significant potency .
  • The mechanism of action is believed to involve the inhibition of carbonic anhydrase enzymes, which play a role in tumor growth and metastasis.

Study 1: Antimicrobial Evaluation

In a controlled experiment, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results indicated:

  • Methodology : Agar well diffusion method.
  • Results : The compound displayed zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.

Study 2: Cytotoxicity Assessment

A study focused on the cytotoxic effects of sulfonamide derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231):

  • Findings : The compound exhibited IC50 values indicating significant cytotoxicity at low concentrations.
  • : These findings suggest potential for development in therapeutic applications targeting breast cancer.

Properties

CAS No.

918161-77-0

Molecular Formula

C12H8ClN7O3S

Molecular Weight

365.76 g/mol

IUPAC Name

4-chloro-N-(3,5-diazido-4-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C12H8ClN7O3S/c13-7-1-3-9(4-2-7)24(22,23)18-8-5-10(16-19-14)12(21)11(6-8)17-20-15/h1-6,18,21H

InChI Key

GNOZIAJSPUDTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.